![molecular formula C15H14O2 B3053004 [4-(2-Methylphenyl)phenyl]acetic acid CAS No. 5002-01-7](/img/structure/B3053004.png)

[4-(2-Methylphenyl)phenyl]acetic acid

Übersicht

Beschreibung

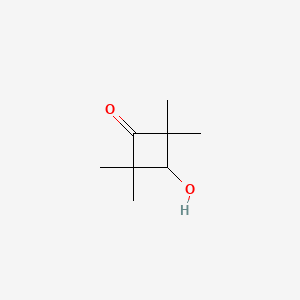

Molecular Structure Analysis

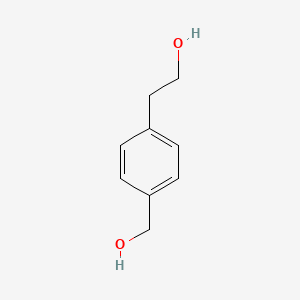

The molecular structure of “[4-(2-Methylphenyl)phenyl]acetic acid” can be represented by the linear formula: C15H14O2 . More detailed structural information may be available in specialized chemical databases or research articles .Chemical Reactions Analysis

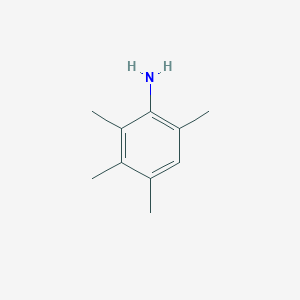

Carboxylic acids like “[4-(2-Methylphenyl)phenyl]acetic acid” can donate hydrogen ions if a base is present to accept them . They react with all bases, both organic (for example, the amines) and inorganic . Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat . Carboxylic acids can also react with active metals to form gaseous hydrogen and a metal salt .Physical And Chemical Properties Analysis

“[4-(2-Methylphenyl)phenyl]acetic acid” is a pale yellow or off-white colored flakes . It may severely irritate skin and eyes . More detailed physical and chemical properties may be available in specialized chemical databases or research articles .Wissenschaftliche Forschungsanwendungen

Electrochemical Properties and Applications

- Enhanced Pseudocapacitance Performance : The derivative 2-[(4-methylbenzoyl)amino]phenyl acetic acid demonstrated significant electrochemical properties, showing promise for supercapacitor applications due to its high specific capacitance (Kowsari et al., 2019).

Chemical Synthesis and Derivatives

- Preparation of Biological Active Compounds : A derivative of 4-(2-Methylphenyl)phenyl]acetic acid was used in the synthesis of substituted methylamines, ethylamines, and acetic acids with potential biological activity (Beaton et al., 1976).

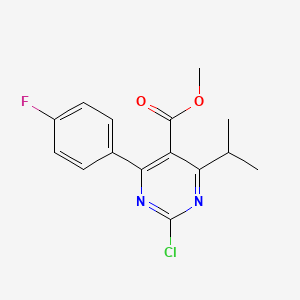

- Crystal Structure Analysis : The crystal structure of a compound with a related structure was analyzed, providing insights into molecular configurations relevant to pharmaceutical applications (Xie et al., 2008).

- Synthesis of Anti-Inflammatory Compounds : Substituted (2-phenoxyphenyl)acetic acids, related to the target compound, have been synthesized and shown to possess anti-inflammatory activity (Atkinson et al., 1983).

Pharmaceutical Development

- Polymorph Selection for Drug Development : Structural analysis of dimorphic pharmaceutical compounds related to 4-(2-Methylphenyl)phenyl]acetic acid was conducted to select a form for drug development, highlighting the importance of solid-state characterization in pharmaceuticals (Katrincic et al., 2009).

Photodegradation Studies

- Photo-degradation in Thiazole-Containing Compounds : The photo-degradation behavior of a related compound was studied, providing valuable information for the stability and shelf life of pharmaceutical products containing similar structures (Wu et al., 2007).

Safety and Hazards

“[4-(2-Methylphenyl)phenyl]acetic acid” is considered hazardous . It may be toxic by ingestion and severely irritates skin and eyes . Contact with molten substance may cause severe burns to skin and eyes . Fire may produce irritating, corrosive and/or toxic gases . Runoff from fire control or dilution water may be corrosive and/or toxic and cause environmental contamination .

Wirkmechanismus

Target of Action

Similar compounds like methylphenidate have been shown to act as a norepinephrine and dopamine reuptake inhibitor

Mode of Action

For instance, Methylphenidate increases the presence of norepinephrine and dopamine in the extraneuronal space by inhibiting their reuptake . This prolongs their action and results in increased stimulation of their respective receptors .

Biochemical Pathways

Similar compounds have been shown to affect the dopaminergic and noradrenergic pathways . These pathways play crucial roles in attention, memory, and mood regulation.

Pharmacokinetics

Similar compounds like methylphenidate are known to be metabolized by carboxylesterase .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of [4-(2-Methylphenyl)phenyl]acetic acid. For instance, the compound’s solubility might affect its bioavailability and hence its efficacy . .

Eigenschaften

IUPAC Name |

2-[4-(2-methylphenyl)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-4-2-3-5-14(11)13-8-6-12(7-9-13)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSNOJFKFDUDFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362640 | |

| Record name | [4-(2-methylphenyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(2-Methylphenyl)phenyl]acetic acid | |

CAS RN |

5002-01-7 | |

| Record name | [4-(2-methylphenyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2-Chloroprop-2-en-1-yl)sulfanyl]benzene](/img/structure/B3052924.png)

![2-[3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide](/img/no-structure.png)